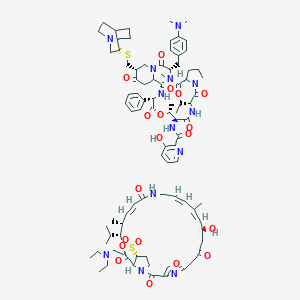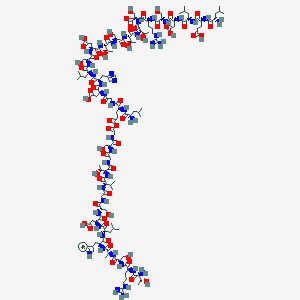
1-Phenethylpiperidin-4-amine hydrochloride
Overview
Description
1-Phenethylpiperidin-4-amine hydrochloride is a compound with the molecular formula C13H21ClN2 . It is a derivative of 1-Phenethylpiperidin-4-amine, which is a compound with the molecular formula C13H20N2 . The parent compound, 1-Phenethylpiperidin-4-amine, has a molecular weight of 204.31 g/mol .
Synthesis Analysis
The synthesis of 1-Phenethylpiperidin-4-amine hydrochloride and its analogs is a topic of interest in the field of organic chemistry . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, serve as important synthetic fragments for designing drugs . They are precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of 1-Phenethylpiperidin-4-amine includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . The compound also contains a phenethyl group attached to the nitrogen atom of the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenethylpiperidin-4-amine hydrochloride include a molecular weight of 240.77 g/mol . The parent compound, 1-Phenethylpiperidin-4-amine, has a molecular weight of 204.31 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .Scientific Research Applications
Polymeric Applications
- Poly(β-aminoesters) Synthesis : This compound has been used in the synthesis of poly(β-aminoesters) for applications in biochemistry and materials science. These polymers demonstrate noncytotoxic properties and interact electrostatically with polyanionic plasmid DNA, useful in gene therapy and drug delivery systems (Lynn & Langer, 2000).
Chemical Synthesis
- Synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine : The compound has been utilized in the synthesis of novel amine derivatives with potential applications in organic synthesis and pharmaceuticals (Kozhushkov et al., 2010).
- Synthesis of Antineoplastic Agents : It has been involved in the synthesis of antineoplastic agents, demonstrating significant activity against various cancer cell lines (Pettit et al., 2003).
Pharmacological Research
- Development of Polymeric Prodrugs : This compound is significant in the synthesis of polymeric prodrugs, particularly in creating drug conjugates for controlled drug release systems (Babazadeh, 2008).
Bioconjugation Studies
- Amide Formation Mechanism : The compound's derivatives play a crucial role in understanding the mechanism of amide formation in bioconjugation, a vital process in biochemical research (Nakajima & Ikada, 1995).
Photochemical Research
- Study of Fluorescence Enhancement : Research has explored its derivatives in studying fluorescence enhancement, which is significant in developing optical materials and sensors (Yang et al., 2002).
Organic Chemistry
- Reactions with Formic Acid : Studies have been conducted on the reaction of its derivatives with formic acid, contributing to the understanding of chemical reaction mechanisms in organic synthesis (Katritzky et al., 1997).
Conformational Analysis
- Conformational Studies of Ammonium Ions : It has been utilized in the conformational studies of ammonium ions, aiding in the understanding of molecular structures and interactions (Terui & Tori, 1975).
Catalysis
- Graphene-based Catalysts for Nitro Compound Reduction : Research involving graphene-based catalysts for the reduction of nitro compounds to amines implicates its derivatives in the synthesis of drugs and other biologically active molecules (Nasrollahzadeh et al., 2020).
Micellar Studies
- Encapsulation of Monoamine Neurotransmitters : It's involved in studies related to the encapsulation of neurotransmitters by calixarene micelles, significant in pharmaceutical and biochemical applications (Gattuso et al., 2014).
Material Chemistry
- Hydrogel Synthesis and Drug Delivery : This compound is used in the synthesis of chitosan hydrogels, important in controlled drug delivery and pharmaceutical applications (Karimi et al., 2018).
Future Directions
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Phenethylpiperidin-4-amine hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2-phenylethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHSVKBFWOSWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508656 | |
| Record name | 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethylpiperidin-4-amine hydrochloride | |
CAS RN |
127285-07-8 | |
| Record name | 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)



![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)







